molecular formula C12H12N6O2S B3003856 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396750-82-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B3003856
M. Wt: 304.33
InChI Key: QGLZPQMJUHYLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H12N6O2S and its molecular weight is 304.33. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with pyrazine-2-carbonyl chloride to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazinecarboxamide. This intermediate is then reacted with 3-chloro-1-(azetidin-3-yl)propan-2-one to form the final product.

Starting Materials
5-methyl-1,3,4-thiadiazol-2-amine, pyrazine-2-carbonyl chloride, 3-chloro-1-(azetidin-3-yl)propan-2-one

Reaction
Step 1: React 5-methyl-1,3,4-thiadiazol-2-amine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazinecarboxamide., Step 2: React N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazinecarboxamide with 3-chloro-1-(azetidin-3-yl)propan-2-one in the presence of a base such as potassium carbonate to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide., Step 3: Purify the final product using techniques such as column chromatography or recrystallization.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S/c1-7-16-17-12(21-7)15-10(19)8-5-18(6-8)11(20)9-4-13-2-3-14-9/h2-4,8H,5-6H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZPQMJUHYLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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